molecular formula C7H6F3N B12984718 Pyridine, 4-(1,1-difluoroethyl)-2-fluoro-

Pyridine, 4-(1,1-difluoroethyl)-2-fluoro-

Cat. No.: B12984718
M. Wt: 161.12 g/mol
InChI Key: VGSQYFVLSNMFNZ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-2-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

    Addition Reactions: The presence of the pyridine ring allows for addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the use of KHF2 as an activator can facilitate the insertion of difluorocarbene into aliphatic O-H bonds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-(1,1-Difluoroethyl)-2-fluoropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,1-difluoroethyl)-2-fluoropyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. For example, the addition of a 1,1-difluoroethyl group can significantly increase the potency of certain compounds by enhancing their interaction with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Difluoroethyl)-2-fluoropyridine is unique due to the specific positioning of the 1,1-difluoroethyl group on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or chemical reactivity are required .

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

4-(1,1-difluoroethyl)-2-fluoropyridine

InChI

InChI=1S/C7H6F3N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3

InChI Key

VGSQYFVLSNMFNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)F)(F)F

Origin of Product

United States

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